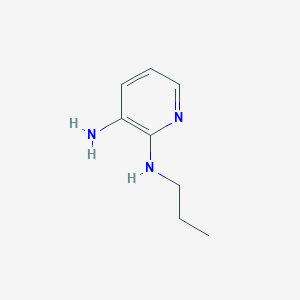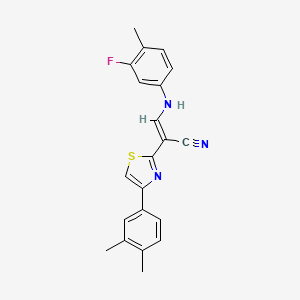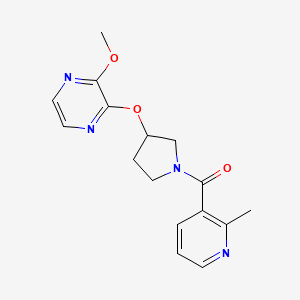
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone”:
Pharmaceutical Development
This compound is a promising candidate in the development of new pharmaceuticals due to its unique chemical structure. The presence of the pyrrolidine and pyrazine rings can enhance the compound’s ability to interact with various biological targets, making it a potential lead compound for drug discovery . Its structural features allow for the exploration of diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Medicinal Chemistry
In medicinal chemistry, this compound can be used to design and synthesize new molecules with improved efficacy and safety profiles. The methoxypyrazine moiety is known for its ability to modulate biological activity, which can be leveraged to create more potent and selective drugs . Researchers can modify the compound’s structure to optimize its pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutic agents.
Biochemical Research
This compound can serve as a valuable tool in biochemical research to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe to investigate the mechanisms of enzyme catalysis and inhibition . By understanding how this compound interacts with specific enzymes, researchers can gain insights into the regulation of metabolic processes and identify potential targets for therapeutic intervention.
Chemical Biology
In the field of chemical biology, this compound can be used to explore the interactions between small molecules and biological macromolecules. Its ability to bind to proteins and nucleic acids makes it a useful probe for studying molecular recognition and signal transduction pathways . Researchers can use this compound to dissect complex biological systems and identify key molecular players involved in various cellular processes.
Material Science
This compound has potential applications in material science, particularly in the development of novel materials with specific properties. Its unique chemical structure can be exploited to create materials with enhanced mechanical, thermal, and electronic properties . For example, it can be used to design new polymers, coatings, and nanomaterials with tailored functionalities for various industrial applications.
Environmental Chemistry
In environmental chemistry, this compound can be used to study the degradation and transformation of organic pollutants. Its interactions with environmental matrices can provide insights into the fate and transport of contaminants in the environment . Researchers can use this compound to develop new methods for the detection and remediation of pollutants, contributing to environmental protection and sustainability.
Agricultural Chemistry
This compound can be applied in agricultural chemistry to develop new agrochemicals, such as pesticides and herbicides. Its unique structure can be tailored to enhance its efficacy against specific pests and weeds while minimizing its impact on non-target organisms . By optimizing the compound’s properties, researchers can create safer and more effective agricultural products to improve crop yield and quality.
Synthetic Chemistry
In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its versatile chemical structure allows for various functionalization reactions, enabling the creation of diverse chemical libraries . Researchers can use this compound to develop new synthetic methodologies and explore novel chemical transformations, advancing the field of organic synthesis.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
Propiedades
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-13(4-3-6-17-11)16(21)20-9-5-12(10-20)23-15-14(22-2)18-7-8-19-15/h3-4,6-8,12H,5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXMRABOUZCDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2421682.png)
![N-ethyl-N-(3-methylphenyl)-N'-(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2421685.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)
![Ethyl 4-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B2421687.png)
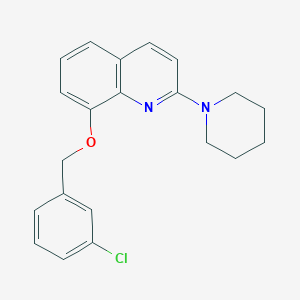
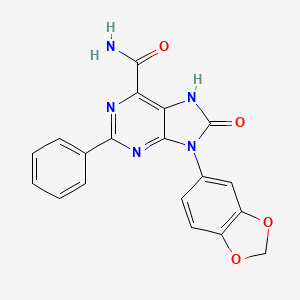
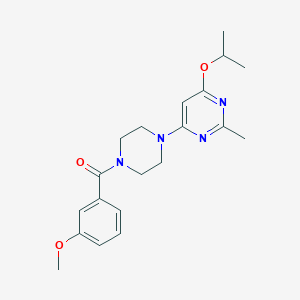
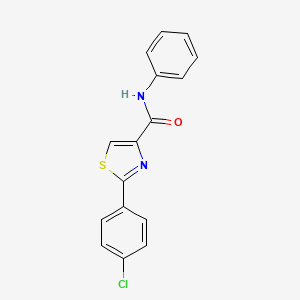
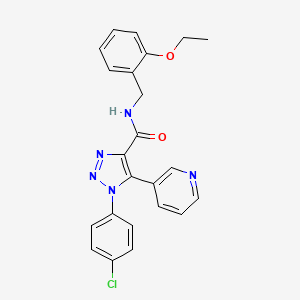
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421697.png)

